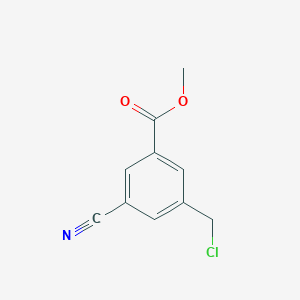
Methyl 3-(chloromethyl)-5-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chloromethyl)-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzoic acid, featuring a chloromethyl group and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)-5-cyanobenzoate typically involves the following steps:
Starting Material: The process begins with m-toluic acid.
Acylation Reaction: Sulphone chloride is added to the m-toluic acid for an acylation reaction.
Chlorination Reaction: Liquid chlorine is introduced for the chlorination reaction.
Esterification Reaction: Non-aqueous methanol is added dropwise to prepare the ester.
Cyanation Reaction: Toluene and sodium cyanide are added, and the mixture is heated for backflow.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chloromethyl)-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl group.
Oxidation and Reduction Reactions: Products include amines, carboxylic acids, and other functionalized derivatives.
Scientific Research Applications
Methyl 3-(chloromethyl)-5-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-cyanobenzoate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. The cyano group can participate in various chemical transformations, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Methyl 3-(cyanomethyl)benzoate: Similar structure but lacks the chloromethyl group.
Methyl 3-(bromomethyl)-5-cyanobenzoate: Similar structure with a bromomethyl group instead of a chloromethyl group.
Methyl 3-(hydroxymethyl)-5-cyanobenzoate: Similar structure with a hydroxymethyl group instead of a chloromethyl group
Uniqueness: Methyl 3-(chloromethyl)-5-cyanobenzoate is unique due to the presence of both a chloromethyl and a cyano group, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-cyanobenzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3 |
InChI Key |
XFLIBQOGDLEIGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















